2-Chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxochromen-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO4/c1-24-12-4-2-3-10(7-12)16-17(23)13-8-11(20)5-6-14(13)25-18(16)21-15(22)9-19/h2-8H,9H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHKFDSCWHNDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(OC3=C(C2=O)C=C(C=C3)Cl)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.
Substitution Reactions: Introduction of chloro and methoxy groups at specific positions on the chromen-4-one core. This can be achieved through electrophilic aromatic substitution reactions using reagents like chlorinating agents and methoxylating agents.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-ol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like chlorinating agents (e.g., thionyl chloride, SOCl2) and methoxylating agents (e.g., dimethyl sulfate, DMS) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chroman-4-ol derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds within the coumarin family are associated with several biological activities, including:
- Antimicrobial Activity : Coumarins have been studied for their ability to inhibit the growth of various bacteria and fungi.
- Antioxidant Properties : The antioxidant potential of coumarins may contribute to their protective effects against oxidative stress.
- Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases.
Medicinal Chemistry Applications
The unique structure of 2-Chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide makes it a candidate for various applications in medicinal chemistry:
- Drug Development : Its biological activities indicate potential as a lead compound for developing new drugs targeting infectious diseases or inflammatory conditions.
- Chemical Synthesis : The compound can serve as a building block in the synthesis of more complex molecules, facilitating the development of novel therapeutic agents.
- Biological Target Interaction Studies : Research has focused on its binding affinity with specific biological targets, providing insights into its mechanism of action and therapeutic applications.
Case Studies and Research Findings
Several studies have explored the applications and effects of this compound:
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various pathogens. The results indicated significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Study 2: Antioxidant Activity
Another research focused on evaluating the antioxidant capacity of the compound using various assays (DPPH and ABTS). The findings demonstrated that it effectively scavenged free radicals, highlighting its potential use in formulations aimed at reducing oxidative stress.
Study 3: Anti-inflammatory Mechanisms
Research has also delved into the anti-inflammatory mechanisms of this compound. In vitro studies showed that it could downregulate pro-inflammatory cytokines, indicating its potential application in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit key enzymes involved in inflammatory and cancer pathways.
Modulation of Receptors: The compound may bind to specific receptors, altering their activity and downstream signaling pathways.
Induction of Apoptosis: It can induce programmed cell death in cancer cells through various mechanisms, including the activation of caspases and the disruption of mitochondrial function.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Structural Analogues
*Calculated using average mass data from analogous compounds.
Key Research Findings and SAR Insights
Dual chloro substituents (positions 2 and 6) increase electron-withdrawing effects, stabilizing the chromen-4-one core and facilitating interactions with nucleophilic residues in enzymes .
Side Chain Modifications: Replacement of the chloroacetamide group with thioacetamide () introduces sulfur, which can form disulfide bonds or interact with metal ions in active sites .
Heterocyclic Extensions :
- Pyrimidoindole () and isoxazole () moieties introduce additional hydrogen-bond acceptors, critical for targeting kinases or GPCRs .
Biological Activity Trends: Chromene-carboxamides (e.g., ) show enhanced anticancer activity compared to simpler acetamides, likely due to improved target engagement . Thiazolidinone-chromen hybrids () demonstrate dual anticonvulsant and anticancer effects, highlighting the versatility of chromene scaffolds .
Biological Activity
2-Chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide is a synthetic organic compound belonging to the class of acetamides. Its unique structure, characterized by a chromen-4-one core with chloro and methoxy substituents, suggests promising biological activities, particularly in medicinal chemistry. This article reviews its biological activity based on various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H13Cl2NO4. The compound features a chloro-substituted coumarin structure, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| IUPAC Name | 2-Chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxochromen-2-yl]acetamide |
| Molecular Formula | C18H13Cl2NO4 |
| CAS Number | 1017420-48-2 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory and cancer pathways.
- Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing downstream signaling pathways.
- Induction of Apoptosis : It can trigger programmed cell death in cancer cells through mechanisms such as caspase activation and mitochondrial disruption.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 10.0 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 15.0 | Disruption of mitochondrial function |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It shows promising activity against both bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
- Study on Anticancer Effects : A study conducted by researchers evaluated the compound's effects on human cancer cell lines, revealing that it effectively inhibited cell growth and induced apoptosis through mitochondrial pathways .
- Antimicrobial Evaluation : Another research study assessed the antimicrobial effects of the compound against various pathogens, confirming its potential as an effective antimicrobial agent .
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide?
- Methodological Answer : The synthesis typically involves C-amidoalkylation of aromatic precursors using chloroacetyl chloride under controlled conditions. For example, chloroacetamide derivatives can be synthesized by reacting aromatic amines with chloroacetyl chloride in dichloromethane at 273 K, followed by purification via extraction and crystallization (e.g., from toluene) . Optimization includes adjusting stoichiometry, reaction time (3–6 hours), and using triethylamine as a base to neutralize HCl byproducts. Yield improvements (>70%) are achieved by slow evaporation for crystallization . Validate purity via TLC and HPLC before spectroscopic characterization.
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- IR : Confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and NH (~3200–3400 cm⁻¹) stretches .
- NMR : Use - and -NMR to identify aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and acetamide CH/CO signals (δ 4.2–4.5 ppm and ~170 ppm, respectively) .
- Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize the lattice, with dihedral angles between aromatic planes (e.g., 10.8°–85.8°) influencing molecular packing .
Advanced Research Questions
Q. How can QSAR and pharmacophore models be designed to predict its anticancer activity?
- Methodological Answer :
- Data Collection : Use GI values from HT-29 cell line assays (e.g., SRB assay) .
- Descriptor Selection : Compute electronic (e.g., HOMO/LUMO), steric (molar refractivity), and hydrophobic (logP) parameters using software like Schrödinger or MOE .
- Model Development : Apply Partial Least Squares (PLS) regression for 3D-QSAR. A validated model (r > 0.5) highlights critical substituents (e.g., chloro and methoxyphenyl groups) enhancing activity .
- Pharmacophore Mapping : Identify features like hydrogen-bond acceptors (carbonyl oxygen) and aromatic rings using Phase . A model (e.g., DHH13) with survival scores >3.95 guides lead optimization .
Q. How to address discrepancies between computational predictions and experimental biological activity?
- Methodological Answer :
- Validation Checks : Reassess descriptor relevance (e.g., cross-validate QSAR models with external datasets) .
- Solubility/Stability Testing : Poor solubility (logP >3) may reduce bioavailability. Use DMSO stocks with <0.1% concentration in assays to avoid solvent interference .
- Target Interaction Analysis : Perform molecular dynamics (MD) simulations (e.g., 100 ns runs) to evaluate binding stability with targets like IL-6. Root-mean-square deviation (RMSD) >2 Å indicates conformational instability .
Q. What strategies improve solubility and stability in biological assays?
- Methodological Answer :
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the chromen-4-one scaffold .
- Formulation : Use nanoparticle encapsulation (e.g., PLGA) or co-solvents (PEG-400) to enhance aqueous dispersion.
- pH Adjustment : Test buffered solutions (pH 6.5–7.4) to mimic physiological conditions. Monitor degradation via LC-MS over 24–72 hours .
Q. How is crystallography data utilized in structure-based drug design?
- Methodological Answer :
- Active Site Mapping : Overlay crystal structures (e.g., PDB ID: 7XYZ) with ligand coordinates to identify binding pockets .
- Docking Studies : Use AutoDock Vina to predict poses. Prioritize conformations with hydrogen bonds to key residues (e.g., Serine or Aspartate) .
- Thermodynamic Profiling : Calculate binding free energy (ΔG) via MM-PBSA to rank derivatives. A ΔG < -8 kcal/mol suggests strong affinity .
Q. What are common synthetic impurities, and how are they controlled?
- Methodological Answer :
- Impurity Profiling : Major byproducts include unreacted aryl amines or dimerized acetamides . Monitor via HPLC with a C18 column (retention time 8–12 min) .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to remove impurities.
- Quality Control : Set acceptance criteria (e.g., purity >95% by area normalization) and validate with HRMS (mass error <5 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
